molecular formula C14H13Cl2NO3 B1358372 Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate CAS No. 278597-28-7

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Cat. No. B1358372
M. Wt: 314.2 g/mol
InChI Key: JEZLCCYWLZURAL-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” is closely related . It has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.530 .


Molecular Structure Analysis

The molecular structure of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” include a molecular weight of 272.08 g/mol and an XLogP3-AA of 3.2 .

Scientific Research Applications

2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic Acid (EMHDPA)

  • Scientific Field : Biomedicine
  • Application Summary : This compound was studied for its cerebroprotective effects in the treatment of bacterial purulent meningitis .
  • Methods of Application : Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL .
  • Results : The group administered with EMHDPA showed high survival rates, 80%. Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .

(2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one

  • Scientific Field : Chemistry
  • Application Summary : This compound was synthesized and characterized for its antimicrobial activity .
  • Methods of Application : The compound was synthesized and its structure was elucidated using single-crystal X-ray diffraction technique .
  • Results : The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity .

2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic Acid (EMHDPA)

  • Scientific Field : Biomedicine
  • Application Summary : This compound was studied for its cerebroprotective effects in the treatment of bacterial purulent meningitis .
  • Methods of Application : Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL .
  • Results : The group administered with EMHDPA showed high survival rates, 80%. Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .

(2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one

  • Scientific Field : Chemistry
  • Application Summary : This compound was synthesized and characterized for its antimicrobial activity .
  • Methods of Application : The compound was synthesized and its structure was elucidated using single-crystal X-ray diffraction technique .
  • Results : The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity .

2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Scientific Field : Pharmacology
  • Application Summary : This compound is a potent, subtype selective, and orally available positive allosteric modulator of the human Dopamine D1 Receptor .
  • Methods of Application : The compound was synthesized and its pharmacological characterization was performed .
  • Results : The compound showed promising results as a positive allosteric modulator of the human Dopamine D1 Receptor .

2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic Acid (EMHDPA)

  • Scientific Field : Biomedicine
  • Application Summary : This compound was studied for its cerebroprotective effects in the treatment of bacterial purulent meningitis .
  • Methods of Application : Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL .
  • Results : The group administered with EMHDPA showed high survival rates, 80%. Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .

(2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one

  • Scientific Field : Chemistry
  • Application Summary : This compound was synthesized and characterized for its antimicrobial activity .
  • Methods of Application : The compound was synthesized and its structure was elucidated using single-crystal X-ray diffraction technique .
  • Results : The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity .

2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Scientific Field : Pharmacology
  • Application Summary : This compound is a potent, subtype selective, and orally available positive allosteric modulator of the human Dopamine D1 Receptor .
  • Methods of Application : The compound was synthesized and its pharmacological characterization was performed .
  • Results : The compound showed promising results as a positive allosteric modulator of the human Dopamine D1 Receptor .

Safety And Hazards

The safety data sheet for a related compound, “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate” are not available, related compounds have been studied for their cerebroprotective effects .

properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLCCYWLZURAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623258
Record name Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

CAS RN

278597-28-7
Record name Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichlorobenzaldehyde oxime (19.8 g, 0.104 mol) in N,N-dimethyl formamide (80 mL) was placed in an ambient temperature water bath and was treated with N-chlorosuccinimide (13.9 g, 0.104 mole). Following dissolution, an exotherm was observed along with a color change to dark yellow. The reaction was stirred an additional hour then the contents were then poured into water (200 mL) and the product extracted with diethyl ether (300 mL). The ethereal layer was washed with water (3×100 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. After filtering, the solvent was removed in vacuo to yield a yellow oil which was used in the next step without further purification. Separately, a solution of methyl isobutyryl acetate (18 g, 0.125 mol) in tetrahydrofuran (25 mL) at 0° C. was treated with a solution of sodium methoxide (250 mL, 0.5 M in methanol). A solution of the above crude 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride in tetrahydrofuran (80 mL) was then added dropwise. After stirring at ambient temperature for 16 h the solvent was removed in vacuo. The residue was triturated with water (250 mL) and the resulting solids filtered and washed with water. Yield=22.7 g. (69%) of methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Schierle, S Neumann, P Heitel… - Journal of Medicinal …, 2020 - ACS Publications
Nonalcoholic steatohepatitis (NASH) is considered as severe hepatic manifestation of the metabolic syndrome and has alarming global prevalence. The ligand-activated transcription …
Number of citations: 16 pubs.acs.org
S Schierle, M Helmstädter, J Schmidt… - …, 2020 - Wiley Online Library
The nuclear farnesoid X receptor (FXR) and the enzyme soluble epoxide hydrolase (sEH) are validated molecular targets to treat metabolic disorders such as non‐alcoholic …

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